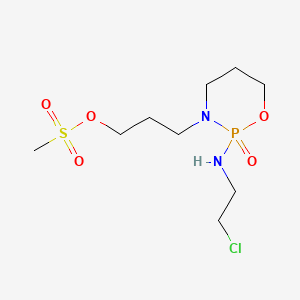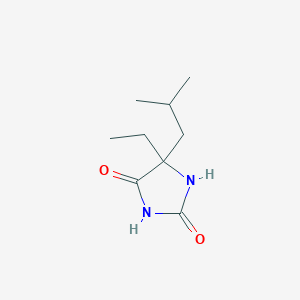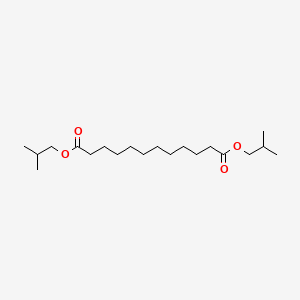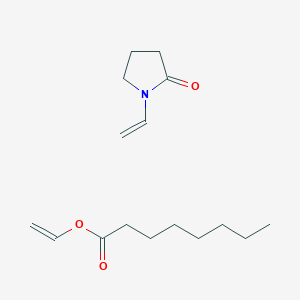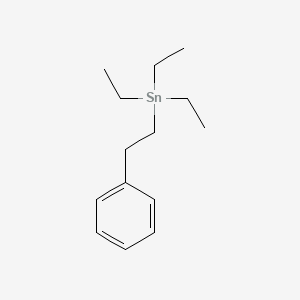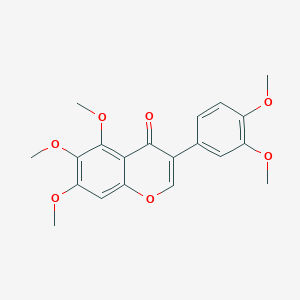
1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C16H8BrF3O2 and a molecular weight of 369.1327 . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to a phenanthrene backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a key method for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid can be compared with other similar compounds, such as:
Phenanthrene Derivatives: Compounds with similar phenanthrene backbones but different substituents.
Brominated Compounds: Compounds with bromine atoms attached to different aromatic systems.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups attached to various aromatic and non-aromatic systems.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
38635-72-2 |
|---|---|
Molecular Formula |
C16H8BrF3O2 |
Molecular Weight |
369.13 g/mol |
IUPAC Name |
1-bromo-6-(trifluoromethyl)phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H8BrF3O2/c17-14-3-1-2-9-11-6-8(16(18,19)20)4-5-10(11)13(15(21)22)7-12(9)14/h1-7H,(H,21,22) |
InChI Key |
MGPCCWAAJQDKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=C(C=CC3=C(C=C2C(=C1)Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


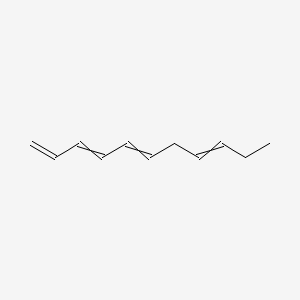
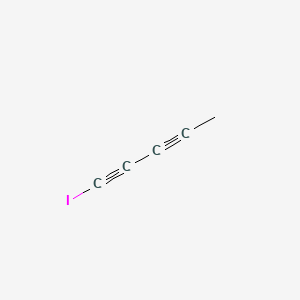
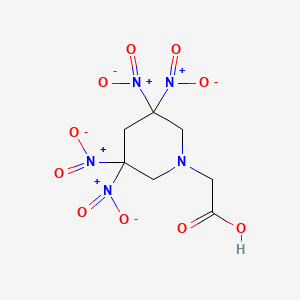

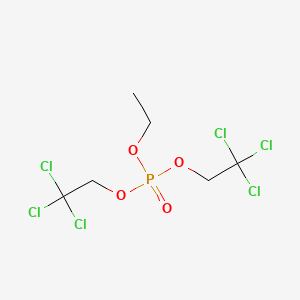
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
